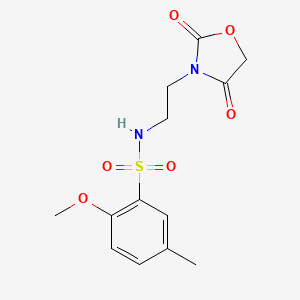
3-Fluoro-4-nitrophenylthiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-nitrophenylthiocyanate (3-F4NPC) is an important organic compound used in a variety of scientific research applications. This compound is a colorless, crystalline solid with a molecular weight of 225.14 g/mol and a melting point of 121-123 °C. It is synthesized by combining 3-fluoro-4-nitrophenol with sodium thiocyanate in an aqueous solution. 3-F4NPC is used in a variety of scientific research applications due to its unique properties, such as its ability to act as a catalyst in the synthesis of various compounds and its ability to act as a substrate for enzyme-catalyzed reactions.
作用机制
The mechanism of action of 3-Fluoro-4-nitrophenylthiocyanate is not well understood. However, it is believed that the compound acts as a substrate for certain enzymes, which then catalyze the reaction of the compound to form various products. It is also believed that the compound can act as a catalyst in the synthesis of various compounds, as well as in the determination of trace metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as a substrate for certain enzymes, which then catalyze the reaction of the compound to form various products. It is also believed that the compound can act as a catalyst in the synthesis of various compounds, as well as in the determination of trace metals.
实验室实验的优点和局限性
The advantages of using 3-Fluoro-4-nitrophenylthiocyanate in laboratory experiments include its ability to act as a catalyst in the synthesis of various compounds, its ability to act as a substrate for enzyme-catalyzed reactions, and its ability to act as a reagent for the determination of trace metals. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood and its biochemical and physiological effects are not known.
未来方向
The potential future directions for 3-Fluoro-4-nitrophenylthiocyanate include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into the use of this compound as a catalyst in the synthesis of various compounds and as a reagent for the determination of trace metals. Additionally, further research could be conducted into the use of this compound in the study of the mechanisms of action of certain enzymes and in the study of the role of certain proteins in the regulation of gene expression.
合成方法
3-Fluoro-4-nitrophenylthiocyanate is synthesized by combining 3-fluoro-4-nitrophenol with sodium thiocyanate in an aqueous solution. The reaction is carried out at room temperature and a pH of 8-10. The reaction produces a pale yellow precipitate, which is then filtered and washed with water. The resulting product is a white crystalline solid with a melting point of 121-123 °C.
科学研究应用
3-Fluoro-4-nitrophenylthiocyanate has been used in a variety of scientific research applications, including its use as a catalyst in the synthesis of various compounds, as a substrate for enzyme-catalyzed reactions, and as a reagent for the determination of trace metals. It has also been used in the study of the mechanisms of action of certain enzymes and in the study of the role of certain proteins in the regulation of gene expression.
属性
IUPAC Name |
(3-fluoro-4-nitrophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-6-3-5(13-4-9)1-2-7(6)10(11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNMNWQWXYRKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2852146.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2852147.png)
![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate](/img/structure/B2852148.png)
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)

![3-(2,4-dimethoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2852151.png)
![3-Methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2852152.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2852157.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2852159.png)


![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide](/img/structure/B2852165.png)
